molecular formula C8H20N4 B15378563 1,4-Dimethyl-1,4-di(propan-2-yl)tetraaz-2-ene CAS No. 13304-28-4

1,4-Dimethyl-1,4-di(propan-2-yl)tetraaz-2-ene

Cat. No.: B15378563
CAS No.: 13304-28-4
M. Wt: 172.27 g/mol
InChI Key: LHQPFVXOECBIPT-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1,4-di(propan-2-yl)tetraaz-2-ene ( 13304-28-4) is a nitrogen-rich organic compound with the molecular formula C8H20N4 and a molecular weight of 172.27 g/mol . Compounds featuring tetraaz-ene scaffolds are of significant interest in advanced chemical research, particularly in the development of novel heterocyclic systems with potential applications in materials science and synthetic methodology. The structure of this reagent, characterized by multiple nitrogen atoms in a linear chain, suggests its utility as a versatile precursor or building block. Researchers may employ it in the synthesis of more complex nitrogen-containing architectures, such as tetrazines and triazines, which are prominent in the development of high-energy density materials (HEDMs) and are widely used in bioorthogonal chemistry for labeling and imaging . The presence of isopropyl and methyl substituents on the nitrogen atoms influences the compound's steric profile and electronic properties, making it a valuable subject for investigations into sterically-hindered ligands in coordination chemistry or as a model compound in reaction mechanism studies. This product is provided as a high-purity material for laboratory research applications. It is strictly for professional use in controlled laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

13304-28-4

Molecular Formula

C8H20N4

Molecular Weight

172.27 g/mol

IUPAC Name

N-methyl-N-[[methyl(propan-2-yl)amino]diazenyl]propan-2-amine

InChI

InChI=1S/C8H20N4/c1-7(2)11(5)9-10-12(6)8(3)4/h7-8H,1-6H3

InChI Key

LHQPFVXOECBIPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)N=NN(C)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrogen-Containing Heterocycles

  • 4-Di(methylamino)pyridine (): This pyridine derivative features methylamino substituents on a six-membered aromatic ring. Unlike the tetraazene backbone, the pyridine ring provides aromatic stability and distinct electronic properties. In biological studies, 4-di(methylamino)pyridine demonstrated potentiation of ion channel activity, with substituents on nitrogen influencing efficacy . By contrast, the tetraazene’s linear N-chain may confer redox activity or ligand-binding versatility.
  • Nitroimidazole Derivatives (): Substituted nitroimidazoles (e.g., 1,2-dimethyl-5-nitro-1H-imidazole) share nitrogen-rich frameworks but incorporate nitro groups, which are electron-withdrawing. The synthesis of these compounds via tetrakis(dimethylamino)ethylene (TDAE) methodology highlights the role of substituents in directing reactivity . The absence of nitro groups in 1,4-dimethyl-1,4-di(propan-2-yl)tetraaz-2-ene may reduce electrophilicity, favoring nucleophilic substitution or coordination chemistry.

Alkyl-Substituted Aromatic Compounds

  • 2-Chloro-1,4-di(propan-2-yl)benzene ():
    This benzene derivative with isopropyl and chlorine substituents exhibits a logP of 4.58, indicating high hydrophobicity . The tetraazene analog, lacking an aromatic ring, is expected to have lower logP due to increased polarity from the N-chain. Such differences in lipophilicity could influence solubility, bioavailability, or environmental persistence.

Coumarin-Benzodiazepine Hybrids ():

Complex heterocycles like 1,5-dimethyl-4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]diazepines integrate fused rings and multiple functional groups. These structures often exhibit photophysical or pharmaceutical properties . While this compound lacks such fused systems, its simpler backbone may offer synthetic flexibility for modular functionalization.

Comparative Data Table

Compound Core Structure Key Substituents logP (Predicted/Reported) Notable Properties/Applications
This compound Tetraazene (N–N=N–N) Methyl, isopropyl ~2.5 (estimated) Potential redox activity, ligand use
4-Di(methylamino)pyridine Pyridine Methylamino ~1.8 Ion channel modulation
2-Chloro-1,4-di(propan-2-yl)benzene Benzene Isopropyl, chlorine 4.58 Hydrophobic, industrial applications
Nitroimidazole derivatives Imidazole Nitro, methyl ~0.5–1.2 Antimicrobial, TDAE-mediated synthesis

Preparation Methods

Molecular Architecture

1,4-Dimethyl-1,4-di(propan-2-yl)tetraaz-2-ene belongs to the tetraazene family, characterized by a four-nitrogen chain with alternating single and double bonds. The methyl groups occupy the 1 and 4 positions, while isopropyl moieties are attached to the same nitrogen atoms. This substitution pattern introduces steric hindrance, influencing reactivity and stability.

Key Physicochemical Parameters

Property Value
Molecular Formula C₈H₂₀N₄
Molecular Weight 172.271 g/mol
Boiling Point Not reported
Density Not reported
Solubility Likely polar aprotic solvents

The absence of empirical data for boiling point and density underscores the compound’s specialized applications and limited commercial availability.

Synthetic Methodologies

Condensation of Hydrazine Derivatives

A plausible route involves the condensation of methylhydrazine and isopropylhydrazine with carbonyl precursors. For example, reacting 1,2-diketones with substituted hydrazines under acidic conditions could yield tetraazenes via cyclocondensation.

Hypothetical Reaction:
\$$ \text{CH}3\text{NHNH}2 + (\text{CH}3)2\text{CHNHNH}2 + \text{O=C-R-C=O} \rightarrow \text{C}8\text{H}{20}\text{N}4 + 2\text{H}_2\text{O} \$$

This method mirrors the synthesis of morpholine derivatives, where diisopropanolamine cyclizes with sulfuric acid. Adjusting stoichiometry and temperature (85–170°C) may optimize yield.

Alkylation of Tetraazene Precursors

Another approach involves alkylating a preformed tetraazene backbone. For instance, treating 1,4-diaminotetraaz-2-ene with methyl and isopropyl halides in the presence of a base:

Hypothetical Reaction:
\$$ \text{N}4\text{H}6 + 2\text{CH}3\text{X} + 2(\text{CH}3)2\text{CHX} \rightarrow \text{C}8\text{H}{20}\text{N}4 + 4\text{HX} \$$

Here, \$$ \text{X} \$$ denotes a halogen. This method parallels the alkylation steps observed in guanazine derivatives, albeit requiring stringent anhydrous conditions.

Process Optimization and Challenges

Temperature and Catalysis

Cyclization reactions, as seen in morpholine synthesis, demand precise temperature control. Elevating the reaction medium to 150–190°C facilitates dehydration while minimizing side reactions. Catalytic amounts of sulfuric acid may enhance cyclization efficiency, though residual acid necessitates neutralization with sodium hydroxide.

Byproduct Management

The synthesis of nitrogen-rich heterocycles often generates azido or nitro byproducts, as observed in guanazine nitrosation. Chromatography or fractional distillation (as employed for 2,6-dimethylmorpholine) could isolate the target compound.

Analytical Characterization

Spectroscopic Data

While specific spectra for this compound are unavailable, analogous compounds provide benchmarks:

  • ¹H NMR : Methyl groups resonate near δ 1.0–1.5 ppm, isopropyl methines at δ 2.5–3.0 ppm.
  • IR : N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹).

Chromatographic Purity

Thin-layer chromatography (TLC) with chloroform/methanol/acetic acid (40:8:1) could resolve impurities, as demonstrated for azidoaminotriazole.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Dimethyl-1,4-di(propan-2-yl)tetraaz-2-ene, and how can purity be ensured?

  • Methodological Answer : Synthesis can be achieved via polycondensation of dichloro and dihydroxy precursors under inert conditions, using catalysts like triethylamine to drive the reaction. For purification, recrystallization in ethanol or ether (as demonstrated for structurally analogous compounds) followed by thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1 v/v) ensures purity . Yield optimization requires monitoring reaction kinetics via NMR or mass spectrometry to identify intermediates.

Q. How can the molecular structure and conformation be rigorously characterized?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles . For conformational analysis, apply Cremer-Pople puckering coordinates to quantify nonplanar distortions in the tetraaz-2-ene ring, using displacement parameters derived from crystallographic data . Complement with XPS to confirm oxidation states and bonding environments, as shown for similar tetraaza macrocycles .

Q. What spectroscopic techniques are most effective for validating the compound’s structure?

  • Methodological Answer : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve coupling constants and confirm stereochemistry. For example, 3JHH^3J_{\text{HH}} values >10 Hz indicate trans-diaxial proton arrangements in rigid rings. IR spectroscopy identifies N-H and C=N stretches (1600–1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight within 1 ppm error .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and stability?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations parameterized with Cremer-Pople puckering amplitudes model conformational flexibility. Solvent effects are incorporated via polarizable continuum models (PCM) to assess solvation energy barriers.

Q. What experimental approaches resolve contradictions in reported thermal decomposition profiles?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres distinguishes oxidative vs. pyrolytic degradation pathways. Differential scanning calorimetry (DSC) identifies endo/exothermic transitions. Compare activation energies (EaE_a) via Kissinger analysis of dynamic TGA data. Cross-validate with in-situ FTIR to detect gaseous decomposition products (e.g., NH3_3, CO) .

Q. How can the compound’s supramolecular interactions be exploited in material science applications?

  • Methodological Answer : Co-crystallization studies with electron-deficient aromatics (e.g., tetracyanoquinodimethane) reveal charge-transfer interactions via Hirshfeld surface analysis. For polymeric networks, monitor crosslinking efficiency using 29Si^{29}\text{Si}-NMR (if siloxane linkages are present) or SAXS to probe nanoscale ordering .

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